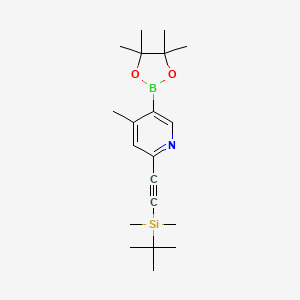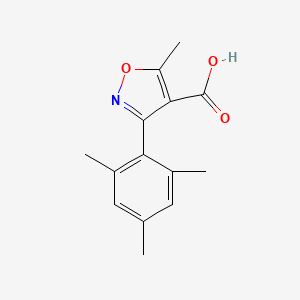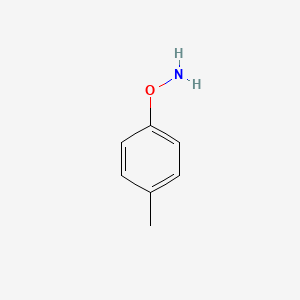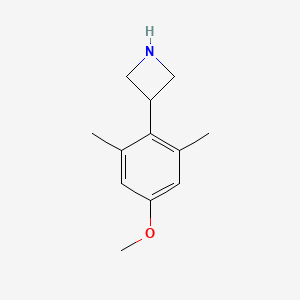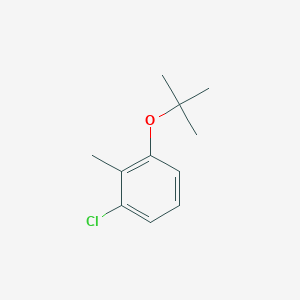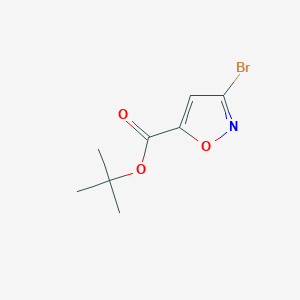
1,1,1-Trifluoro-3-isothiocyanatopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-isothiocyanatopropane is a chemical compound with the molecular formula C4H4F3NS It is characterized by the presence of trifluoromethyl and isothiocyanate functional groups, which impart unique chemical properties to the molecule
準備方法
The synthesis of 1,1,1-Trifluoro-3-isothiocyanatopropane typically involves the reaction of 1,1,1-trifluoro-3-chloropropane with potassium thiocyanate under specific conditions. The reaction is carried out in an organic solvent such as acetone or acetonitrile, and the mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
化学反応の分析
1,1,1-Trifluoro-3-isothiocyanatopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols, forming corresponding thiourea, carbamate, and thiocarbamate derivatives.
Addition Reactions: The compound can react with nucleophiles such as water or alcohols, leading to the formation of addition products.
Oxidation and Reduction:
Common reagents used in these reactions include amines, alcohols, thiols, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
1,1,1-Trifluoro-3-isothiocyanatopropane has several applications in scientific research:
Biology and Medicine: The compound’s reactivity with nucleophiles makes it useful in the modification of biomolecules, potentially leading to the development of new pharmaceuticals or biochemical probes.
Industry: Although industrial applications are limited, the compound’s unique properties may be explored for specialized chemical processes or materials science research.
作用機序
The mechanism of action of 1,1,1-Trifluoro-3-isothiocyanatopropane primarily involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on other molecules. This reactivity can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, potentially altering their function or activity .
類似化合物との比較
1,1,1-Trifluoro-3-isothiocyanatopropane can be compared to other compounds containing trifluoromethyl and isothiocyanate groups:
1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123): Used as a refrigerant and solvent, this compound shares the trifluoromethyl group but differs in its overall structure and applications.
1,1,1-Trifluoro-2-bromo-2-chloroethane (Halothane): An anesthetic agent, this compound also contains a trifluoromethyl group but has distinct biological effects and uses.
特性
分子式 |
C4H4F3NS |
|---|---|
分子量 |
155.14 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-isothiocyanatopropane |
InChI |
InChI=1S/C4H4F3NS/c5-4(6,7)1-2-8-3-9/h1-2H2 |
InChIキー |
GCNSOMAONIEONU-UHFFFAOYSA-N |
正規SMILES |
C(CN=C=S)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


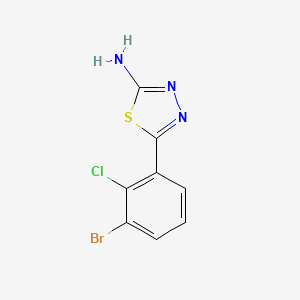
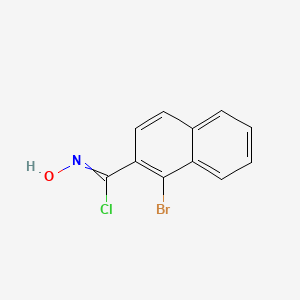

![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
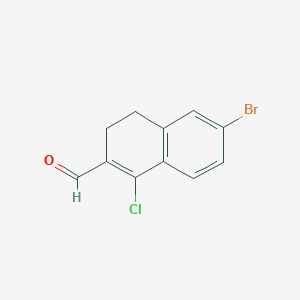
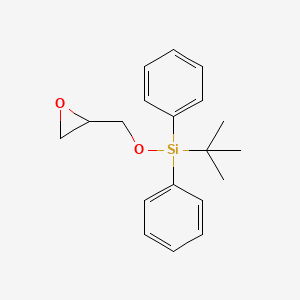
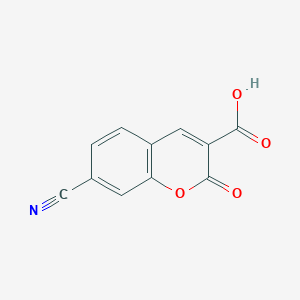
![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)
